![molecular formula C14H15NO B1277612 2-([1,1'-联苯]-4-氧基)乙胺 CAS No. 125470-84-0](/img/structure/B1277612.png)

2-([1,1'-联苯]-4-氧基)乙胺

概述

描述

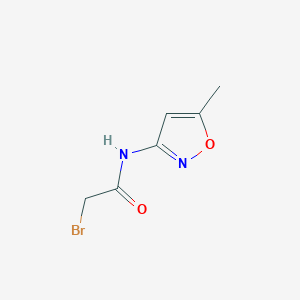

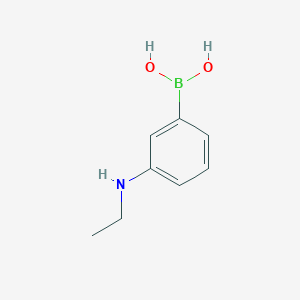

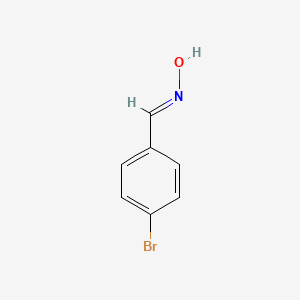

2-([1,1’-Biphenyl]-4-yloxy)ethanamine is a chemical compound with the molecular formula C14H15N . It is also known as 2-(4-BIPHENYL)ETHYLAMINE .

Molecular Structure Analysis

The molecular structure of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine can be analyzed using various methods. The molecular weight of the compound is 197.276 Da . Further details about the molecular structure can be obtained using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving 2-([1,1’-Biphenyl]-4-yloxy)ethanamine can be analyzed using various methods. For instance, the reaction of this compound with nitrous acid can be studied . The reactions of this compound with other chemicals can provide valuable information about its reactivity and potential applications .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine can be analyzed using various methods. For instance, its melting point can be determined using melting point analysis . Other properties such as molecular weight can be determined using methods like mass spectrometry .科学研究应用

Biocatalysis in Asymmetric Synthesis

The compound is utilized in the field of biocatalysis to facilitate the asymmetric synthesis of chiral amines. Chiral amines are crucial in the pharmaceutical industry as they are foundational components for many drugs. The use of “2-([1,1’-Biphenyl]-4-yloxy)ethanamine” in transaminase-catalyzed reactions allows for the production of enantiomerically pure amines, which is a greener and more sustainable method compared to traditional chemical synthesis .

Enzyme Engineering

Researchers have employed “2-([1,1’-Biphenyl]-4-yloxy)ethanamine” in the rational design of enzymes. By understanding its interactions with enzymes like transaminases, scientists can create mutations in the enzyme’s active site to improve catalytic efficiency and selectivity for bulky ketone substrates . This has significant implications for industrial applications where high specificity and efficiency are required.

Pharmaceutical Drug Development

This compound serves as a building block in the development of pharmaceutical drugs. Its role in the synthesis of chiral amines, which are often used as intermediates in drug production, highlights its importance. The ability to produce these amines with high enantioselectivity is essential for creating effective and safe pharmaceuticals .

Agrochemical Synthesis

Similar to its application in pharmaceuticals, “2-([1,1’-Biphenyl]-4-yloxy)ethanamine” is also used in the synthesis of agrochemicals. The demand for pure chiral amines in this industry is met through environmentally friendly synthesis routes provided by the use of this compound in biocatalytic processes .

Molecular Dynamics Simulations

The compound is used in molecular dynamics simulations to study enzyme-substrate interactions. These simulations help in predicting the behavior of enzymes with various substrates and designing enzymes with desired properties for specific reactions .

Green Chemistry

“2-([1,1’-Biphenyl]-4-yloxy)ethanamine” plays a role in promoting green chemistry practices. Its use in biocatalysis reduces the reliance on harsh chemicals and energy-intensive processes, aligning with the principles of green chemistry to minimize environmental impact .

Educational Research

In academic settings, this compound is used as a case study for teaching advanced concepts in chemistry and bioengineering. It provides a practical example of how theoretical knowledge is applied in real-world scenarios, such as enzyme design and green chemistry .

Analytical Chemistry

Lastly, “2-([1,1’-Biphenyl]-4-yloxy)ethanamine” can be used in analytical chemistry to develop new methods for chiral separation and analysis. The ability to separate and quantify enantiomers is crucial for quality control in the pharmaceutical industry .

安全和危害

未来方向

Recent advances in synthetic applications of ω-transaminases for the production of chiral amines, including 2-([1,1’-Biphenyl]-4-yloxy)ethanamine, are promising . The continuous screening and characterization of potential ω-transaminases from various microbial strains could lead to the discovery of more efficient catalysts . Furthermore, the incorporation of ω-transaminases in multi-enzymatic cascades could significantly improve their synthetic applicability in the synthesis of complex chemical compounds .

作用机制

Target of Action

The primary target of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine is the amine transaminase enzyme . This enzyme plays a crucial role in the transfer of an amino group from a primary amine compound to a ketone compound and vice versa .

Mode of Action

The compound interacts with its target, the amine transaminase, through a process known as nucleophilic addition . This interaction results in the formation of an internal aldimine between a pyridoxal phosphate (PLP) bound to the enzyme and a catalytic lysine . This aldimine then reacts with the amino donor, yielding an external aldimine .

Biochemical Pathways

The action of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine affects the ω-transaminase-mediated biocatalysis pathway . This pathway is crucial for the enantioselective synthesis of chiral amines, which are important components of many pharmaceuticals and industrially important fine chemicals .

Result of Action

The result of the action of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine is the production of enantiomerically pure (S)-amine . The compound achieves this by improving the reaction rate by more than 1716-fold toward the bulky ketone under study .

属性

IUPAC Name |

2-(4-phenylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDBRFAGCUJYJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(E)-2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B1277532.png)

![4-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1277548.png)